molecular formula C12H11N3OS B15039240 N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B15039240
M. Wt: 245.30 g/mol
InChI Key: QHLPJEJGIRWHKO-RIYZIHGNSA-N
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Description

N'-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative featuring a pyridine-2-carbohydrazide backbone conjugated with a 3-methylthiophen-2-yl substituent via an azomethine (–CH=N–) linkage. Its molecular formula is C₁₁H₉N₃OS, with a molecular weight of 231.27 g/mol . The compound is structurally characterized by:

  • A pyridine ring acting as an electron-withdrawing group.
  • A thiophene moiety with a methyl substituent at the 3-position, enhancing hydrophobicity.
  • A bidentate coordination capability through the azomethine nitrogen and carbonyl oxygen .

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C12H11N3OS/c1-9-5-7-17-11(9)8-14-15-12(16)10-4-2-3-6-13-10/h2-8H,1H3,(H,15,16)/b14-8+

InChI Key

QHLPJEJGIRWHKO-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways

The compound N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is synthesized through condensation reactions involving pyridine-2-carbohydrazide and aldehydes. Key methods include:

Knoevenagel Condensation

  • Reaction : Pyridine-2-carbohydrazide reacts with 3-methylthiophene-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the methylidene bridge .

  • Conditions : Ethanol solvent, room temperature, 1–2 hours .

General Hydrazide-Aldehyde Condensation

  • Mechanism : Nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (Schiff base) .

  • Example : Pyrazinoic acid hydrazide reacts with aromatic aldehydes in ethanol under reflux to yield analogous carbohydrazides .

Key Reaction Data

Reaction Type Reagents Conditions Yield Source
Knoevenagel condensationPyridine-2-carbohydrazide, 3-methylthiophene-2-carbaldehyde, piperidineEthanol, room temperature, 1–2 hNot specified
Hydrazide-aldehyde condensationPyridine-2-carbohydrazide, aldehydeEthanol, reflux, 4 hNot specified

Cyclization Reactions

  • Pyrazole Formation : Analogous hydrazides undergo rhodium-catalyzed cyclization with alkynes to form pyrazoles, though this specific compound’s pyrazole-forming potential remains unexplored .

Metal-Mediated Reactions

  • Copper-Mediated Domino Sequences : Similar carbohydrazides participate in copper-catalyzed cyclization-trifluoromethylation-detosylation reactions, suggesting potential for analogous transformations .

Antimicrobial Activity

  • Hydrazide Derivatives : Related compounds (e.g., diarylthiophene-2-carbohydrazides) exhibit broad-spectrum antibacterial activity, with MIC values as low as 0.5–2.0 μg/mL .

Crystallographic Data

For analogous compounds like 2-((3-methylthiophen-2-yl)methylidene)malononitrile , the structure is planar with C—H⋯N hydrogen bonding stabilizing the crystal lattice .

Parameter Value
Space groupP
Unit cell dimensions (Å)a = 3.9497(4), b = 9.0268(13), c = 12.2935(16)
Volume (ų)431.37(10)
R gt(F)0.0496

Spectroscopic Features

  • NMR : Proton shifts for the pyridine ring and thiophene substituent are typically in the range of 7.00–8.80 ppm .

  • IR : Strong C=O stretches (~1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Scientific Research Applications

N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Features Applications Reference
N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Fluoro and hydroxy groups on quinoline ring Enhanced hydrogen bonding; increased polarity Metal complexation (Cu²⁺, Zn²⁺) for antimicrobial studies
N′-[(E)-(1H-Indol-2-yl)methylidene]pyridine-4-carbohydrazide Indole substituent π-π stacking with aromatic systems; improved bioactivity Fe³⁺, Co²⁺, and Cu²⁺ complexes for catalytic/biological applications
N′-[(E)-(4-Methoxybenzylidene)]pyridine-4-carbohydrazide Methoxybenzylidene group Electron-donating methoxy group; altered solubility Crystal engineering and supramolecular studies
6-Bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide Bromo and dimethoxy groups on imidazopyridine High corrosion inhibition efficiency (94% in HCl) Industrial corrosion inhibitors
N'-[(E)-(Thiophen-2-yl)methylidene]pyridine-2-carbohydrazide Unsubstituted thiophene Simpler structure; lower steric hindrance Model ligand for metal coordination studies

Key Structural Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluoro and bromo substituents enhance electrophilicity, while methoxy or methyl groups improve hydrophobicity .
  • Heterocyclic Variations: Quinoline and indole derivatives exhibit stronger π-π interactions compared to thiophene-based compounds, influencing their binding to biological targets .
Bioactivity :
  • Antimicrobial Activity: Cu(II) complexes of quinoline-based carbohydrazides show moderate activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL) .
  • Cytotoxicity : Indole derivatives exhibit IC₅₀ values of 8–15 µM against cancer cell lines (e.g., MCF-7), attributed to intercalation with DNA .
  • Enzyme Inhibition : Hydrazones with methoxyphenyl groups demonstrate acetylcholinesterase inhibition (e.g., 70% at 10 µM) .
Corrosion Inhibition :
  • Imidazopyridine carbohydrazides achieve 94% inhibition efficiency in 0.5 M HCl, forming protective films on mild steel surfaces .

Metal Coordination Behavior

  • Coordination Sites : Most carbohydrazides act as bidentate or tridentate ligands , binding via azomethine-N, carbonyl-O, or heteroatoms (e.g., thiophene-S) .
  • Geometry :
    • Octahedral geometry dominates for Fe³⁺, Co²⁺, and Ni²⁺ complexes .
    • Square-planar geometry observed in Pd²⁺ complexes .
  • Stability : Thiophene-containing complexes (e.g., target compound) exhibit higher thermal stability (decomposition >300°C) compared to indole derivatives (156–300°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide?

  • The compound is synthesized via Schiff base condensation between pyridine-2-carbohydrazide and 3-methylthiophene-2-carbaldehyde under controlled conditions. Catalysts (e.g., acetic acid) and solvent systems (e.g., ethanol) are critical for achieving high yields (>75%) and purity. Reaction parameters like temperature (60–80°C) and stoichiometric ratios (1:1) must be optimized to minimize byproducts such as unreacted hydrazide or aldehyde derivatives .

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological validation includes:

  • Chromatography : TLC or HPLC to confirm purity (>95%).
  • Spectroscopy :
  • FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch) confirm Schiff base formation .
  • NMR : ¹H NMR signals for the thiophene methyl group (~2.5 ppm) and the hydrazide NH proton (~10–11 ppm) are diagnostic .

Q. What are the primary challenges in isolating this compound?

  • Common issues include:

  • Solubility : Low solubility in polar solvents necessitates recrystallization from DMSO/ethanol mixtures.
  • Byproduct formation : Unreacted aldehyde or hydrazide residues require column chromatography for removal .

Advanced Research Questions

Q. How does the electronic structure of this Schiff base influence its coordination chemistry with metal ions?

  • The compound acts as a tridentate ligand, coordinating via the pyridine nitrogen, hydrazide carbonyl oxygen, and imine nitrogen. DFT studies reveal a HOMO-LUMO gap of ~4.5 eV, favoring interactions with transition metals (e.g., Cu²⁺, Ni²⁺) to form octahedral complexes. These complexes exhibit enhanced stability constants (log K = 8–10) compared to analogous ligands .

Q. What computational methods are effective in predicting its reactivity in biological systems?

  • Molecular docking : Simulations using AutoDock Vina show strong binding affinity (ΔG ≈ −9.2 kcal/mol) with enzymes like cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential.
  • MD simulations : Reveal stable interactions (RMSD < 2 Å) with bacterial DNA gyrase, aligning with observed antibacterial activity .

Q. How can contradictory data on its biological activity be resolved?

  • Discrepancies in IC₅₀ values (e.g., 5–50 μM for antifungal activity) may arise from:

  • Assay conditions : Variations in pH, incubation time, or microbial strains.
  • Structural analogs : Substitutions on the thiophene or pyridine rings alter lipophilicity and target affinity. Systematic SAR studies are recommended to isolate critical functional groups .

Q. What advanced techniques characterize its solid-state structure?

  • Single-crystal X-ray diffraction : Reveals a monoclinic crystal system (space group P2₁/c) with bond lengths of 1.28 Å (C=N) and 1.36 Å (C-S). Intermolecular π-π stacking (3.6 Å) stabilizes the lattice .
  • PXRD : Matches simulated patterns (Rwp < 5%) to confirm phase purity .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/FeaturesReference
FT-IRC=N (1620 cm⁻¹), N-H (3200 cm⁻¹)
¹H NMR (DMSO-d⁶)δ 2.45 (s, 3H, CH₃), δ 8.50 (s, 1H, NH)
X-rayBond angles: C7-N2-C8 = 120.5°

Table 2: Comparative Reactivity with Metal Ions

Metal IonComplex GeometryStability Constant (log K)Application
Cu²⁺Octahedral9.8Catalytic oxidation
Ni²⁺Square planar8.5Electrochemical sensors

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